1-Amino-2,3-dichloro-4-hydroxyanthracene-9,10-dione
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Overview
Description
1-Amino-2,3-dichloro-4-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pharmaceuticals, and as intermediates in various chemical reactions. This compound, with its unique structure, exhibits significant chemical and biological properties that make it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Amino-2,3-dichloro-4-hydroxyanthracene-9,10-dione can be achieved through several methods:
Oxidation of Anthracene Derivatives: One common method involves the oxidation of anthracene derivatives using oxidizing agents such as chromium (VI) compounds.
Friedel-Crafts Reaction: Another method is the Friedel-Crafts reaction involving benzene and phthalic anhydride in the presence of aluminum chloride (AlCl3), leading to the formation of substituted anthraquinones.
Diels-Alder Reaction: The Diels-Alder reaction between naphthoquinone and butadiene followed by oxidative dehydrogenation is also used to synthesize anthraquinone derivatives.
Chemical Reactions Analysis
1-Amino-2,3-dichloro-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions, such as bromination, can be carried out using reagents like bromine in the presence of catalysts.
Hydrogenation: Hydrogenation reactions can produce dihydroanthraquinone derivatives.
Common reagents used in these reactions include sulfuric acid, acetic acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2,3-dichloro-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of anticancer drugs due to its ability to interact with DNA and inhibit its replication.
Dyes: The compound is a precursor for various dyes used in the textile industry.
Biological Studies: It is used in studies related to its antibacterial, antifungal, and antidiabetic properties.
Chemical Intermediates: The compound serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Amino-2,3-dichloro-4-hydroxyanthracene-9,10-dione involves its interaction with DNA, leading to the inhibition of DNA replication. This is achieved through the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and cell division . Additionally, the compound can induce apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell survival .
Comparison with Similar Compounds
1-Amino-2,3-dichloro-4-hydroxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Properties
IUPAC Name |
1-amino-2,3-dichloro-4-hydroxyanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-10(16)14(20)8-7(11(9)17)12(18)5-3-1-2-4-6(5)13(8)19/h1-4,20H,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIGYAUPYUWXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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